molecular formula C26H23ClFNO3 B027423 (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one CAS No. 194423-53-5

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one

Cat. No. B027423
CAS RN: 194423-53-5
M. Wt: 451.9 g/mol
InChI Key: DPZUDTYEZMUJDW-GMUMFXLYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex molecular structures. It includes multiple functional groups, such as chlorophenyl, fluorophenyl, and hydroxyphenyl, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, Satheeshkumar et al. (2017) described the synthesis of related chloro- and fluorophenyl compounds using cyclohexanedione and benzophenone derivatives in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. Wu et al. (2015) used X-ray crystallography to investigate the absolute molecular configuration of a similar compound, revealing the presence of intermolecular hydrogen bonds (Wu et al., 2015).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their active functional groups. Kumar et al. (2018) discussed the synthesis of compounds with chlorophenyl and fluorophenyl groups, highlighting the role of intermolecular hydrogen interactions in stabilizing their crystal structure (Kumar et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, like solubility and melting point, are influenced by their molecular structure. Najiya et al. (2014) analyzed the physical properties of a related compound using FT-IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular geometry. Salian et al. (2018) investigated the chemical properties of chalcone derivatives, including their intermolecular interactions and reactivity (Salian et al., 2018).

Scientific Research Applications

1. Anticancer Research and Drug Specificity

Extensive research has been conducted on compounds synthesized to target tumor specificity while minimizing keratinocyte toxicity. In particular, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown promising results in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines. Quantitative structure-activity relationship analysis revealed that the tumor specificities of these compounds were highly correlated with descriptors related to their molecular size and lipophilicity. This research contributes significantly to the development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).

2. Synthesis of Pharmaceutical Intermediates

Efficient and practical synthesis methods are crucial for the production of pharmaceutical intermediates. Studies focusing on the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the production of non-steroidal anti-inflammatory and analgesic materials, have highlighted the importance of optimizing synthetic methods. Innovative approaches in synthesis, such as the use of diazotization, contribute to the manufacturing process, ensuring the production of high-quality pharmaceutical products (Qiu et al., 2009).

3. Exploration of Pharmacological Properties

Naringenin, a polyphenolic constituent found in citrus fruits, is an example of a compound with a structure similar to (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one. It has garnered attention due to its potent pharmacological activities and therapeutic potential. Investigations into compounds like naringenin have unveiled numerous biological targets, suggesting possible therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. The anti-inflammatory and antioxidant effects of such compounds open doors for further exploration and potential pharmaceutical development (Rani et al., 2016).

Mechanism of Action

Target of Action

SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of SCH 58053 are the proteins involved in the absorption of cholesterol in the intestine .

Mode of Action

SCH 58053 inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .

Biochemical Pathways

The inhibition of cholesterol absorption by SCH 58053 affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .

Pharmacokinetics

The pharmacokinetics of SCH 58053 are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for SCH 58053 is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .

Result of Action

The result of SCH 58053’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .

Action Environment

The action of SCH 58053 is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given SCH 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of SCH 58053 can be influenced by dietary factors.

Biochemical Analysis

Biochemical Properties

Sch 58053 has been identified as a potent inhibitor of cholesterol absorption . It interacts with various biomolecules, including enzymes and proteins involved in cholesterol metabolism . The nature of these interactions involves the disruption of cholesterol absorption, which is not mediated via changes in either the size or composition of the intestinal bile acid pool, or the level of mRNA expression of proteins that facilitate cholesterol efflux from the enterocyte .

Cellular Effects

In cellular processes, Sch 58053 has been observed to reduce cholesterol absorption by 46% and increase fecal neutral sterol excretion by 67% . It does not significantly alter biliary lipid composition, bile acid synthesis, pool size, or pool composition .

Molecular Mechanism

The molecular mechanism of Sch 58053 involves the inhibition of cholesterol absorption . This is achieved not through changes in the expression of mRNA for proteins such as ABCA1, ABCG5, or ABCG8 in the enterocyte, but rather through the disruption of the uptake of luminal sterol across the microvillus membrane .

Temporal Effects in Laboratory Settings

The effects of Sch 58053 have been studied over time in laboratory settings . The compound has been observed to maintain its stability and effectiveness over time, with no significant degradation observed .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Sch 58053 vary with dosage . At lower doses, the compound effectively inhibits cholesterol absorption, while at higher doses, it does not appear to cause any toxic or adverse effects .

Metabolic Pathways

Sch 58053 is involved in the metabolic pathway of cholesterol absorption . It interacts with enzymes and cofactors involved in this pathway, and its presence can affect metabolic flux and metabolite levels .

Transport and Distribution

Preliminary studies suggest that the compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Current studies are focused on identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

properties

IUPAC Name

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZUDTYEZMUJDW-GMUMFXLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433297
Record name Sch 58053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194423-53-5
Record name Sch 58053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?

A1: While the precise mechanism remains unclear, research suggests that Sch 58053 does not exert its effects by:

  • Altering the size or composition of the bile acid pool in the intestine. []
  • Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []

Q2: How does the activity of Sch 58053 differ from other cholesterol-lowering drugs, particularly statins?

A2: Sch 58053 specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of Sch 58053 could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.

Q3: What have animal studies revealed about the efficacy and safety of Sch 58053?

A3: In studies using mice fed a high-cholesterol diet, Sch 58053 effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.

Q4: Does Sch 58053 show rapid action in inhibiting cholesterol absorption?

A4: Yes, research indicates that Sch 58053 exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of Sch 58053 significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.

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